Cas no 1361539-74-3 (2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid)

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid is a fluorinated and chlorinated pyridine derivative with a carboxylic acid functional group. Its unique structure, featuring both fluorine and chlorine substituents, contributes to its potential as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of the halogen atoms enhance reactivity, making it valuable for further derivatization. The acetic acid moiety provides a versatile handle for conjugation or further chemical modifications. This compound may exhibit applications in the development of biologically active molecules due to its structural complexity and functional group compatibility. Proper handling is advised due to potential reactivity and halogenated byproducts.
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid structure
1361539-74-3 structure
商品名:2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid
CAS番号:1361539-74-3
MF:C13H7Cl3FNO2
メガワット:334.557584047318
CID:4966301

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid
    • インチ: 1S/C13H7Cl3FNO2/c14-8-1-2-9(15)12(16)11(8)7-3-6(4-10(19)20)5-18-13(7)17/h1-3,5H,4H2,(H,19,20)
    • InChIKey: IJOSQYRZGXWJOJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=C(C=1C1C(=NC=C(CC(=O)O)C=1)F)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 332.952640 g/mol
  • どういたいしつりょう: 332.952640 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • ぶんしりょう: 334.6

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013031679-250mg
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid
1361539-74-3 97%
250mg
484.80 USD 2021-06-22
Alichem
A013031679-1g
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid
1361539-74-3 97%
1g
1,445.30 USD 2021-06-22
Alichem
A013031679-500mg
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid
1361539-74-3 97%
500mg
831.30 USD 2021-06-22

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid 関連文献

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acidに関する追加情報

Introduction to 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid (CAS No: 1361539-74-3)

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid, identified by its CAS number 1361539-74-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of a fluoro substituent and a trichlorophenyl group, contribute to its distinct chemical properties and make it a subject of interest for synthetic chemists and medicinal researchers.

The synthesis of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid involves a series of carefully orchestrated chemical reactions that highlight the precision and expertise required in modern organic synthesis. The introduction of the fluoro group at the 2-position and the trichlorophenyl group at the 3-position are critical steps that define the compound's reactivity and biological profile. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their use in both academic research and industrial applications.

In the realm of pharmaceutical research, 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid has been explored for its potential as a lead compound in the development of new therapeutic agents. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. Additionally, the trichlorophenyl moiety contributes to the molecule's lipophilicity, which is often a desirable characteristic for oral bioavailability. These structural features make this compound a promising candidate for further investigation in various therapeutic areas.

Recent studies have demonstrated the biological activity of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid in several in vitro and in vivo models. Research has indicated potential interactions with specific biological targets that may be relevant to diseases such as cancer, inflammation, and neurological disorders. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in these pathologies. These findings underscore the importance of continued investigation into the pharmacological properties of this molecule.

The development of novel synthetic routes for 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid has been a focus of several research groups aiming to optimize yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis process. These methods not only improve efficiency but also allow for greater flexibility in modifying the molecular structure, enabling the exploration of analogues with enhanced biological activity.

The role of computational chemistry in understanding the behavior of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid cannot be overstated. Molecular modeling techniques provide valuable insights into its interactions with biological targets at the atomic level. This information is crucial for designing experiments and predicting the outcomes of drug development efforts. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and increase the likelihood of success in developing new drugs.

The future prospects for 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid are promising, with ongoing studies aimed at elucidating its full pharmacological profile. Further research is needed to confirm its efficacy and safety in clinical settings. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating laboratory findings into tangible therapeutic benefits. As our understanding of molecular interactions continues to evolve, compounds like 1361539-74-3 are poised to play a significant role in shaping future treatments.

The impact of such research extends beyond academic curiosity; it holds practical implications for drug discovery pipelines and healthcare innovation. By leveraging cutting-edge synthetic methods and interdisciplinary approaches, scientists are paving the way for more effective and targeted therapies. The study of compounds like 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid exemplifies how fundamental chemical research can drive advancements with far-reaching consequences.

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